3-Phenylhexahydro-1-benzofuran-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylhexahydro-1-benzofuran-2(3h)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a phenyl group attached to the hexahydrobenzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylhexahydro-1-benzofuran-2(3h)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylhexahydro-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or carboxylic acids, while reduction may produce phenyl-substituted alcohols or alkanes.
Scientific Research Applications
3-Phenylhexahydro-1-benzofuran-2(3h)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Phenylhexahydro-1-benzofuran-2(3h)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: A compound with a similar benzofuran structure but lacking the hexahydro component.
3-Phenyl-2,3-dihydrobenzofuran: A related compound with a dihydrobenzofuran ring system.
3-Phenyl-1,2,3,4-tetrahydrobenzofuran: Another similar compound with a tetrahydrobenzofuran ring system.
Uniqueness
3-Phenylhexahydro-1-benzofuran-2(3h)-one is unique due to its hexahydrobenzofuran ring system, which imparts distinct chemical and physical properties compared to its dihydro and tetrahydro counterparts
Properties
CAS No. |
54491-21-3 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H16O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI Key |
NHZLOUXGQVISND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.